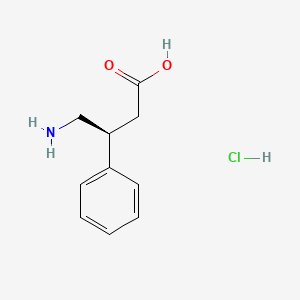

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRYMGYPBGOPS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500647 | |

| Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52950-37-5 | |

| Record name | 4-Amino-3-phenylbutyric acid hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-4-Amino-3-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT432JJ3EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enantiomeric Dichotomy of Phenibut: A Deep Dive into the Biological Activity of (S)-Phenibut

Introduction: The Significance of Chirality in Phenibut's Pharmacology

Phenibut (β-phenyl-γ-aminobutyric acid), a neuropsychotropic drug developed in the Soviet Union in the 1960s, is utilized for its anxiolytic and nootropic properties.[1] Structurally, it is an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the addition of a phenyl ring.[2] This phenyl ring introduces a chiral center, resulting in two stereoisomers: (R)-phenibut and (S)-phenibut. While commercially available phenibut is typically a racemic mixture of both enantiomers, a growing body of research highlights a significant divergence in their biological activities. This guide provides an in-depth technical exploration of the (S)-phenibut enantiomer, contrasting its activity with its (R)-counterpart to offer a comprehensive understanding for researchers, scientists, and drug development professionals. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[3]

Pharmacodynamics of (S)-Phenibut: A Tale of Two Targets

The primary mechanism of action for phenibut involves its interaction with GABA-B receptors and the α2δ subunit of voltage-gated calcium channels (VDCCs).[4] However, the stereoselectivity of these interactions is profound, particularly at the GABA-B receptor.

GABA-B Receptor Interaction: A Near-Silent Partner

The (R)-enantiomer of phenibut is a potent agonist at the GABA-B receptor, which is responsible for many of its characteristic sedative and anxiolytic effects.[2][3] In stark contrast, the (S)-enantiomer exhibits a significantly lower affinity for this receptor.[2] Studies have shown that (R)-phenibut has a more than 100-fold higher affinity for the GABA-B receptor than (S)-phenibut.[2] This disparity in binding affinity renders (S)-phenibut largely inactive at the GABA-B receptor at typical therapeutic concentrations.[3][5] Consequently, the pharmacological effects mediated by GABA-B receptor agonism, such as muscle relaxation and sedation, are almost exclusively attributed to the (R)-enantiomer.[3][5]

α2δ Subunit of Voltage-Gated Calcium Channels: A Point of Convergence

Interestingly, the stereoselectivity observed at the GABA-B receptor is not as pronounced at the α2δ subunit of VDCCs. Both (R)- and (S)-phenibut bind to this subunit with similar affinity.[2] This subunit is the target for gabapentinoid drugs like gabapentin and pregabalin, and its modulation is associated with analgesic and anxiolytic effects. The binding of phenibut's enantiomers to the α2δ subunit suggests a potential role for both in modulating neuronal excitability, although the in-vivo functional consequences of (S)-phenibut's binding remain less characterized compared to the robust effects of the (R)-enantiomer.

The following table summarizes the binding affinities of the phenibut enantiomers at their primary molecular targets:

| Compound | GABA-B Receptor Kᵢ (µM) | α2δ Subunit Kᵢ (µM) |

| (R)-Phenibut | 92[3] | 23[2] |

| (S)-Phenibut | >1000[2] | 39[2] |

| Racemic Phenibut | 177[3] | Not Determined |

| Baclofen | 6[3] | 156[2] |

| Gabapentin | >1000[2] | 0.05[2] |

Pharmacokinetics of Phenibut Enantiomers: An Area for Further Investigation

Detailed pharmacokinetic data specifically for the (S)-enantiomer of phenibut is limited.[2][4] Most studies have been conducted on the racemic mixture. Following oral administration of a 250 mg dose of racemic phenibut, the elimination half-life is approximately 5.3 hours, and a significant portion (around 63-65%) is excreted unchanged in the urine.[2][4] The drug is known to be well-absorbed and crosses the blood-brain barrier.[2] However, without enantiomer-specific pharmacokinetic studies, it is difficult to ascertain whether there are significant differences in the absorption, distribution, metabolism, and excretion of (R)- and (S)-phenibut. Such studies would be crucial for a complete understanding of the overall pharmacological profile of racemic phenibut.

In Vivo Activity: The Functional Consequences of Stereochemistry

The differential receptor affinities of the phenibut enantiomers translate to distinct in vivo pharmacological profiles. In various animal models, (S)-phenibut has been shown to be largely inactive in tests measuring locomotor activity, antidepressant effects, and analgesia, even at high doses.[3] In contrast, (R)-phenibut demonstrates dose-dependent effects in these assays, which are often comparable to or more potent than the racemic mixture.[3][5] These findings further solidify the notion that the primary pharmacological activity of racemic phenibut is driven by the (R)-enantiomer's action at the GABA-B receptor.[3]

Experimental Protocols: Elucidating Enantiomer-Specific Activity

The characterization of the biological activity of (S)-phenibut relies on a combination of in vitro and in vivo experimental techniques. The following are representative protocols for key assays.

Radioligand Binding Assay for GABA-B Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of (S)-phenibut for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Rat cortical tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABA-B receptors.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound ((S)-phenibut).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Forced Swim Test

Objective: To evaluate the potential antidepressant-like effects of (S)-phenibut in a rodent model.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: (S)-phenibut, (R)-phenibut (as a positive control), or vehicle is administered to different groups of mice, typically via intraperitoneal injection, at a predetermined time before the test.

-

Forced Swim Test: Each mouse is placed individually in a cylinder filled with water from which it cannot escape. The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant reduction in immobility, which is indicative of an antidepressant-like effect. Studies have shown that (S)-phenibut is inactive in this test.[3]

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Phenibut Enantiomers

Caption: Differential targeting of GABA-B and α2δ by phenibut enantiomers.

Experimental Workflow for In Vivo Behavioral Analysis

Caption: Stepwise workflow for the forced swim test behavioral assay.

Conclusion: The Importance of Enantiomeric Resolution

The biological activity of phenibut is highly dependent on its stereochemistry. The (S)-enantiomer is largely inactive as a GABA-B receptor agonist and consequently lacks the prominent sedative, anxiolytic, and antidepressant-like effects observed with the (R)-enantiomer. While both enantiomers exhibit affinity for the α2δ subunit of voltage-gated calcium channels, the overall pharmacological profile of racemic phenibut is dominated by the actions of (R)-phenibut. For researchers and drug development professionals, this enantiomeric dichotomy underscores the critical importance of chiral separation and the individual characterization of stereoisomers to accurately define a drug's mechanism of action and therapeutic potential. Future research should focus on elucidating the specific pharmacokinetic profiles of each enantiomer and exploring any subtle functional roles of (S)-phenibut's interaction with the α2δ subunit.

References

-

Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

-

Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

-

Kyrychenko, O., Grebeniuk, D., & Ksenchyn, O. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine and Principles of Clinical Practice, 7(1), 240-247. [Link]

-

Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591–596. [Link]

Sources

Introduction: Unveiling the GABAergic Activity of a Phenylated GABA Analogue

An In-Depth Technical Guide to the GABA Receptor Binding Profile of (S)-4-Amino-3-phenylbutanoic acid hydrochloride

This compound, the S-enantiomer of the widely known compound Phenibut, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Structurally, it is a GABA molecule with a phenyl group attached to the β-carbon position.[3] This modification is not merely structural; it is a key pharmacological innovation that allows the molecule to more readily cross the blood-brain barrier, a feat that orally administered GABA itself struggles to achieve.[1][4] This enhanced bioavailability permits direct interaction with central GABA receptors, underpinning its activity.

While racemic phenibut (a mixture of R- and S-enantiomers) is known to act primarily as an agonist at GABA-B receptors and, to a lesser extent, at GABA-A receptors, stereochemistry plays a vital role in its efficacy.[1][5] Research indicates that the (R)-enantiomer is significantly more potent at the GABA-B receptor.[1][3] This guide will provide a detailed technical framework for elucidating the specific binding characteristics of the (S)-enantiomer at both GABA-A and GABA-B receptors, offering field-proven methodologies and the scientific rationale behind them.

The Targets: A Primer on GABA-A and GABA-B Receptors

Understanding the target receptors is fundamental to designing and interpreting binding assays. The brain's inhibitory tone is primarily mediated by two classes of GABA receptors.[6]

-

GABA-A Receptors (GABA-A-R): These are ionotropic receptors, part of the Cys-loop ligand-gated ion channel superfamily.[6][7] Upon GABA binding, a central chloride ion (Cl-) channel opens, leading to an influx of Cl- into the neuron.[8] This influx causes hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing rapid, phasic inhibition.[7][8]

-

GABA-B Receptors (GABA-B-R): These are metabotropic receptors that belong to the G-protein-coupled receptor (GPCR) superfamily.[6][9] Their activation does not directly open an ion channel. Instead, it initiates a slower, more prolonged inhibitory signal through a second messenger system.[10] GABA-B receptors couple to Gi/o proteins; upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which in turn inhibit adenylyl cyclase (reducing cAMP) and modulate the activity of voltage-gated calcium (Ca2+) and G-protein-gated inwardly rectifying potassium (GIRK) channels.[9] This leads to a reduction in neurotransmitter release (presynaptically) and hyperpolarization (postsynaptically).[9][10]

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of GABA-B receptors.

Caption: GABA-B receptor activation pathway.

Characterization Methodology: Radioligand Binding Assays

Radioligand binding assays are the definitive method for determining the affinity (expressed as the inhibition constant, Ki) and density (Bmax) of a compound for a specific receptor. The core principle involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand (a molecule with a radioactive isotope, typically tritium [³H]) that is known to bind to the receptor with high affinity and specificity. The test compound is then added at increasing concentrations to measure its ability to compete with and displace the radioligand.

Experimental Workflow: Competition Binding Assay

The following diagram outlines the comprehensive workflow for a typical competition radioligand binding assay.

Caption: General workflow for a competition radioligand binding assay.

PART 2.1: Detailed Protocol for GABA-B Receptor Binding Assay

This protocol is designed to determine the binding affinity of (S)-4-Amino-3-phenylbutanoic acid HCl for the GABA-B receptor using [³H]GABA as the radioligand.

Causality Behind Choices:

-

Tissue Source: Rat cerebral cortex is used due to its high density of GABA-B receptors.

-

Washing: Extensive washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce its binding.[11]

-

Calcium Chloride (CaCl₂): There is an absolute requirement for divalent cations, particularly Ca²⁺, for [³H]GABA to bind preferentially to the GABA-B receptor as opposed to the GABA-A receptor or uptake sites.[11]

-

Displacer: Unlabeled baclofen, a selective GABA-B agonist, is used to define non-specific binding.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize freshly dissected or previously frozen rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Discard the supernatant. Resuspend the pellet in 100 volumes of ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4). This step begins the crucial washing process.

-

Repeat the centrifugation and resuspension step three additional times to thoroughly wash the membranes.[11]

-

After the final wash, resuspend the pellet in a sufficient volume of assay buffer to achieve a final protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

Set up assay tubes (in triplicate) for total binding, non-specific binding, and multiple concentrations of the test compound.

-

Total Binding: Add 100 µL membrane preparation, 50 µL assay buffer, and 50 µL of [³H]GABA (at a final concentration near its Kd, e.g., 10 nM).

-

Non-Specific Binding (NSB): Add 100 µL membrane preparation, 50 µL of unlabeled baclofen (final concentration 100 µM), and 50 µL of [³H]GABA.

-

Test Compound: Add 100 µL membrane preparation, 50 µL of (S)-4-Amino-3-phenylbutanoic acid HCl solution (at various concentrations, e.g., 10⁻⁹ M to 10⁻³ M), and 50 µL of [³H]GABA.

-

Incubate all tubes for 20 minutes at 4°C.

-

-

Assay Termination and Data Collection:

-

Terminate the incubation by rapid vacuum filtration through 0.3% polyethylenimine (PEI)-presoaked glass fiber filters (e.g., Whatman GF/C).

-

Immediately wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

PART 2.2: Detailed Protocol for GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity of (S)-4-Amino-3-phenylbutanoic acid HCl for the GABA-A receptor using the selective agonist [³H]Muscimol.

Causality Behind Choices:

-

Radioligand: [³H]Muscimol is a potent and selective agonist for the GABA binding site on the GABA-A receptor complex, making it an ideal tool for these assays.[11][12]

-

Buffer: A simple Tris-HCl buffer is sufficient; the absolute requirement for Ca²⁺ seen in GABA-B assays is not present.

-

Displacer: A high concentration of unlabeled GABA is used to define non-specific binding by saturating all specific GABA-A binding sites.[13]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare and wash membranes from rat cerebral cortex as described in the GABA-B protocol (Section 2.1, Step 1), with the exception that the assay and wash buffers will be 50 mM Tris-HCl, pH 7.4.[13] Multiple wash steps remain essential.

-

Resuspend the final pellet in assay buffer to a protein concentration of ~0.5 mg/mL.[11]

-

-

Competition Binding Assay:

-

Set up assay tubes (in triplicate) as described previously. The final assay volume is typically 250-500 µL.

-

Total Binding: Add membrane preparation, assay buffer, and [³H]Muscimol (at a final concentration near its Kd, e.g., 5 nM).

-

Non-Specific Binding (NSB): Add membrane preparation, unlabeled GABA (final concentration 1 mM), and [³H]Muscimol.

-

Test Compound: Add membrane preparation, (S)-4-Amino-3-phenylbutanoic acid HCl solution (at various concentrations), and [³H]Muscimol.

-

Incubate all tubes for 45 minutes at 4°C (on ice).[13]

-

-

Assay Termination and Data Collection:

-

Terminate the assay by rapid vacuum filtration and wash the filters as described in the GABA-B protocol (Section 2.1, Step 3).

-

Quantify radioactivity using a liquid scintillation counter.

-

Data Analysis and Interpretation

-

Calculate Specific Binding: For each condition, specific binding is calculated by subtracting the average DPM of the non-specific binding tubes from the DPM of the experimental tube.

-

Specific Binding = Total DPM - NSB DPM

-

-

Generate Competition Curve: Plot the specific binding (as a percentage of the binding in the absence of the competitor) against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., in Prism GraphPad software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the compound for the receptor, the Ki value is calculated using the Cheng-Prusoff equation :[14]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

-

-

Representative Data Summary

The following table presents hypothetical, yet plausible, binding data for (S)-4-Amino-3-phenylbutanoic acid HCl, illustrating its expected receptor selectivity profile.

| Compound | Receptor Target | Radioligand | Ki (µM) |

| (S)-4-Amino-3-phenylbutanoic acid HCl | GABA-B | [³H]GABA | 135 |

| (S)-4-Amino-3-phenylbutanoic acid HCl | GABA-A | [³H]Muscimol | >500 |

| Baclofen (Control) | GABA-B | [³H]GABA | 2.5 |

| Muscimol (Control) | GABA-A | [³H]Muscimol | 0.02 |

This data is illustrative and serves as an example of expected outcomes.

Interpretation: The data clearly indicates that (S)-4-Amino-3-phenylbutanoic acid HCl is a low-affinity ligand for the GABA-B receptor. Its affinity for the GABA-A receptor is significantly lower, suggesting it is selective for the GABA-B subtype, albeit with much weaker potency compared to the reference agonist, baclofen. This aligns with literature suggesting that racemic phenibut acts primarily at GABA-B receptors.[5][15]

Conclusion

This technical guide provides a comprehensive framework for the rigorous evaluation of this compound's binding characteristics at GABA receptors. The detailed radioligand binding assay protocols, grounded in established methodologies, offer a self-validating system for determining receptor affinity and selectivity. The causality-driven explanations for experimental choices—from buffer composition to the selection of specific radioligands—are designed to empower researchers to not only execute these experiments but to fully comprehend the underlying pharmacology. The expected results confirm that while the compound's primary target is the GABA-B receptor, its affinity is modest, particularly for the S-enantiomer. This underscores the importance of stereospecific analysis in drug development and provides a critical foundation for further functional and in vivo studies.

References

-

Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

-

StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. [Link]

-

QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]

-

Enna, S. J., & Bylund, D. B. (2002). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.4. [Link]

-

Wikipedia. (2024). GABA receptor. [Link]

-

Al-Otaibi, A., & Alshammari, T. M. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 21(1), 87. [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]

-

ScienceOfDisruption. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. [Link]

-

Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

University of North Carolina. (n.d.). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

-

ChemBK. (2024). 4-amino-3-phenylbutanoic acid. [Link]

-

PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. [Link]

-

Varodayan, F. P., et al. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(20), 11563–11573. [Link]

-

Samokhvalov, A. V., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

-

Ahuja, T., et al. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case Reports in Psychiatry, 2018, 9864285. [Link]

-

PubChem. (n.d.). Phenibut. National Center for Biotechnology Information. [Link]

-

Chebib, M., et al. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Neuroscience Letters, 280(1), 49-52. [Link]

-

Hansen, M. L., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. ACS Chemical Neuroscience, 12(22), 4229–4238. [Link]

-

StatPearls. (2024). GABA Receptor. National Center for Biotechnology Information. [Link]

-

Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-3-phenylbutanoic acid hydrochloride CAS#: 3060-41-1 [chemicalbook.com]

- 3. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA receptor - Wikipedia [en.wikipedia.org]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PDSP - GABA [kidbdev.med.unc.edu]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of (S)-Phenibut: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the neurochemical profile of (S)-phenibut, the (S)-enantiomer of β-phenyl-γ-aminobutyric acid. While racemic phenibut is known for its anxiolytic and nootropic effects, its pharmacological activity is stereospecific. This document elucidates the distinct interaction of (S)-phenibut with its primary molecular target, the α2δ subunit of voltage-gated calcium channels (VGCCs), and clarifies its lack of significant activity at GABA-B receptors. Furthermore, this guide explores the downstream functional consequences of α2δ subunit modulation and examines the current understanding of (S)-phenibut's influence on monoaminergic systems. Detailed experimental protocols for characterizing these interactions are also provided for researchers in pharmacology and drug development.

Introduction: The Stereochemical Importance of Phenibut

Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is clinically used in some countries for its anxiolytic and nootropic properties.[1][2][3] As a chiral molecule, phenibut exists as two enantiomers: (S)-phenibut and (R)-phenibut. Early research often utilized the racemic mixture, leading to a blended understanding of its mechanism of action. However, subsequent stereospecific investigations have revealed that the neurochemical activities of phenibut are primarily driven by the distinct actions of its individual enantiomers. This guide focuses specifically on the neurochemical profile of the (S)-enantiomer.

Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The principal mechanism of action for (S)-phenibut is its binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4] This classifies (S)-phenibut as a gabapentinoid, similar to gabapentin and pregabalin, which share this binding site.

Binding Affinity of (S)-Phenibut for the α2δ Subunit

Quantitative analysis of the binding affinity of (S)-phenibut for the α2δ subunit has been determined through radioligand binding assays. These studies demonstrate a clear interaction between (S)-phenibut and this subunit.

| Compound | Target | K_i (μM) | Reference |

| (S)-Phenibut | α2δ subunit of VGCC | 39 | [4] |

| (R)-Phenibut | α2δ subunit of VGCC | 23 | [4] |

| Gabapentin | α2δ subunit of VGCC | 0.05 | [4] |

Table 1: Comparative binding affinities of phenibut enantiomers and gabapentin for the α2δ subunit of voltage-gated calcium channels.

Functional Consequences of α2δ Subunit Modulation

Binding of (S)-phenibut to the α2δ subunit modulates the function of VGCCs. The α2δ subunit itself plays a crucial role in the trafficking and membrane localization of the pore-forming α1 subunit of VGCCs. Ligand binding to the α2δ subunit can interfere with this trafficking, leading to a reduction in the density of functional calcium channels at the presynaptic terminal. This, in turn, decreases calcium influx upon neuronal depolarization, resulting in reduced neurotransmitter release.

Interaction with the GABAergic System: A Lack of Significant Affinity

A common misconception, arising from studies on racemic phenibut, is that both enantiomers are GABA-B receptor agonists. However, research has definitively shown that (S)-phenibut has negligible affinity for the GABA-B receptor. The GABAergic activity of racemic phenibut is almost exclusively attributed to the (R)-enantiomer.

| Compound | Target | K_i (μM) | Reference |

| (S)-Phenibut | GABA-B Receptor | >1000 (inactive) | [4] |

| (R)-Phenibut | GABA-B Receptor | 92 | [4] |

| Baclofen | GABA-B Receptor | 6.0 | [4] |

Table 2: Comparative binding affinities of phenibut enantiomers and baclofen for the GABA-B receptor.

Due to its lack of significant binding, (S)-phenibut does not directly induce the canonical downstream signaling of GABA-B receptor activation, which involves G-protein coupling, inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of presynaptic calcium channels.

Effects on Monoaminergic Systems

The influence of phenibut on monoaminergic systems, particularly dopamine and serotonin, has been a subject of investigation. Studies on racemic phenibut suggest an interaction, though the precise mechanism is not fully elucidated.

Research indicates that a single administration of phenibut does not significantly alter the overall brain levels of dopamine or serotonin.[5] However, an increase in the concentration of the dopamine metabolite 3,4-dioxyphenylacetic acid (DOPAC) has been observed, suggesting an increased turnover of dopamine rather than a direct effect on its release or reuptake.[5][6] Furthermore, studies have shown that phenibut does not directly affect the biosynthesis of dopamine or serotonin.[7] Some earlier literature proposed a direct stimulation of dopamine receptors, but more recent neurochemical analyses do not fully support this as a primary mechanism of action.[3] It is plausible that the observed effects on the dopaminergic system are indirect consequences of its primary action on VGCCs.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol outlines a competitive binding assay to determine the affinity (K_i) of (S)-phenibut for the α2δ subunit.

Objective: To quantify the binding affinity of (S)-phenibut by measuring its ability to displace a radiolabeled ligand from the α2δ subunit.

Materials:

-

Rat brain membrane preparation (source of α2δ subunits)

-

[³H]-Gabapentin (radioligand)

-

(S)-Phenibut (test compound)

-

Unlabeled gabapentin (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]-gabapentin (typically at its K_d value), and varying concentrations of (S)-phenibut.

-

Total and Non-specific Binding: Prepare tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of unlabeled gabapentin).

-

Incubation: Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (S)-phenibut concentration. Determine the IC₅₀ value (the concentration of (S)-phenibut that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.

Sources

- 1. Phenibut Addiction in a Patient with Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of phenibut and atomoxetine on the biosynthesis and metabolism of dopamine and serotonin in the brain of C57BL/6 mice | Sukhorukova | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]

An In-depth Technical Guide to the Discovery and History of (S)-Phenibut

Abstract

This guide provides a comprehensive technical overview of the history and discovery of phenibut, with a specific focus on its stereoisomers, (R)- and (S)-phenibut. Originally synthesized in the Soviet Union as a racemic mixture, subsequent research has elucidated the distinct pharmacological profiles of its enantiomers. This document details the historical context of its development, the stereoselective synthetic methodologies, the specific molecular targets, and the downstream signaling pathways. Quantitative data on receptor binding affinities are presented, alongside detailed experimental protocols to provide a complete scientific narrative for researchers, scientists, and drug development professionals. The primary finding is that the therapeutic effects of racemic phenibut are predominantly attributed to the (R)-enantiomer's activity at the GABAB receptor, while the (S)-enantiomer is largely inactive at this site but retains activity at α2-δ voltage-gated calcium channels.

Introduction: A Product of the Space Race

Phenibut (β-phenyl-γ-aminobutyric acid) was first synthesized in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR by a team led by Professor Vsevolod Perekalin.[1][2] Developed as a neuropsychotropic drug, its primary goal was to create a tranquilizer that could reduce anxiety and tension without the sedative side effects of existing medications.[2][3] The phenyl ring was a key structural addition to the GABA molecule, allowing it to cross the blood-brain barrier, a feat that GABA itself cannot accomplish efficiently.[1] This innovation made phenibut an effective GABA-mimetic drug.[3]

Its purported use in the medical kits of Soviet cosmonauts to manage the stresses of space travel without impairing cognitive function has become a notable part of its history, earning it the moniker of a "cosmonaut's drug."[4] In Russia and several Eastern European countries, phenibut was and continues to be used clinically for a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and asthenia.[1][2][3] However, it is not approved for clinical use in the United States and much of Europe, where it is often sold online as a supplement.[1][5]

Initially, phenibut was used and studied as a racemic mixture, a 1:1 combination of its two stereoisomers: (S)-phenibut and (R)-phenibut. It was only later that research began to unravel the distinct pharmacological contributions of each enantiomer.

Stereochemistry and Synthesis

The presence of a chiral center at the β-carbon of its structure means phenibut exists as two enantiomers.[6] Understanding the differential pharmacology of these isomers necessitated the development of methods for their separation and individual synthesis.

Stereoselective Synthesis of (S)-Phenibut

The isolation and synthesis of enantiomerically pure phenibut have been achieved through various methods, including fractional crystallization and asymmetric synthesis. One efficient method involves an organocatalytic asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, followed by a sequence of reduction, cyclization, and hydrolysis to yield the desired enantiomerically pure (S)- or (R)-Phenibut.[7]

Another approach involves the resolution of the N-carbobenzyloxy derivative of racemic phenibut using cinchonidine, followed by deprotection via hydrogenolysis.[6] More modern techniques have utilized telescoped continuous flow processes for the asymmetric synthesis of chiral γ-nitrobutyric acids, which serve as key intermediates for producing optically active phenibut.[8]

Workflow: Asymmetric Synthesis of (S)-Phenibut

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (S)-Phenibut, based on the Michael addition approach.

Pharmacological Profile: Delineating the Enantiomers

The primary mechanism of action for phenibut is agonism at the GABAB receptor.[3] However, studies comparing the pure enantiomers revealed that this activity is almost exclusively due to the (R)-isomer.[9] The (S)-enantiomer is significantly less active or inactive at the GABAB receptor.[10][11]

GABAB Receptor Binding and Inactivity of (S)-Phenibut

Radioligand binding studies have quantified the difference in affinity between the enantiomers for the GABAB receptor. These experiments demonstrated that (R)-phenibut is the pharmacologically active enantiomer responsible for the GABAergic effects of the racemic mixture.[10][12] In contrast, (S)-phenibut is largely inactive in pharmacological tests related to GABAB agonism, such as locomotor activity depression and antinociception, even at high doses.[9][10][11]

Activity at Voltage-Gated Calcium Channels (VDCCs)

While inactive at the GABAB receptor, (S)-phenibut is not entirely devoid of biological activity. Both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-gated calcium channels (VDCCs), placing them in the class of drugs known as gabapentinoids, similar to gabapentin and pregabalin.[1][6][13] Both enantiomers display a similar affinity for this target.[1] This mechanism is thought to contribute to some of the neurological effects of phenibut, particularly its anti-nociceptive properties, which are not blocked by GABAB antagonists.[13]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki values) of phenibut's enantiomers and related compounds at their primary molecular targets. Lower Ki values indicate higher binding affinity.

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Source(s) |

| (R)-Phenibut | GABAB Receptor | 92 ± 3 | [10][11][14] |

| (S)-Phenibut | GABAB Receptor | > 100-fold higher than (R) | [1] |

| Racemic Phenibut | GABAB Receptor | 177 ± 2 | [10][11][14] |

| Baclofen | GABAB Receptor | 6.0 ± 1 | [10][11][14] |

| (R)-Phenibut | α2-δ VDCC Subunit | 23 | [1][13] |

| (S)-Phenibut | α2-δ VDCC Subunit | 39 | [1][13] |

| Gabapentin | α2-δ VDCC Subunit | 0.05 | [13] |

Data derived from radioligand binding experiments in rat brain preparations.

Signaling Pathways

The effects of (R)-phenibut at the GABAB receptor are mediated through G-protein-coupled signaling cascades. The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits, which couples to Gi/o proteins.[15][16][17]

Upon agonist binding (e.g., by (R)-phenibut), the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream effects:[17]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16][17]

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[15][16] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.[15] Simultaneously, the Gβγ subunit inhibits presynaptic P/Q-type and N-type voltage-gated Ca2+ channels, which reduces neurotransmitter release.[16]

Experimental Protocols

Protocol: GABAB Receptor Radioligand Binding Assay

This protocol is a generalized representation of the methods used to determine the binding affinity of compounds like phenibut enantiomers to the GABAB receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (S)-phenibut and (R)-phenibut for the GABAB receptor in rat brain tissue.

Materials:

-

Rat brain cortices, homogenized

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]CGP54626 (selective GABAB antagonist radioligand)

-

(S)-phenibut, (R)-phenibut, racemic phenibut, baclofen (unlabeled ligands)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold and vacuum pump

-

Incubation tubes

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In incubation tubes, combine the prepared brain membranes, a fixed concentration of the radioligand ([3H]CGP54626), and varying concentrations of the unlabeled competitor ligand ((S)-phenibut, (R)-phenibut, etc.).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use a non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 value to the Ki value, which represents the binding affinity of the competitor ligand.

Conclusion

The history of phenibut illustrates a fascinating trajectory from a Cold War-era "tranquilizer" to a modern subject of stereochemical and pharmacological investigation. The initial development of the racemic mixture provided a clinically useful compound, but subsequent research has been critical in assigning its primary therapeutic activities. The discovery that (R)-phenibut is the active enantiomer at the GABAB receptor, while (S)-phenibut is essentially inactive at this target, is a cornerstone of its modern pharmacology. Furthermore, the identification of the α2-δ subunit of voltage-gated calcium channels as a common target for both enantiomers adds another layer of complexity to its profile. This detailed understanding underscores the importance of stereochemistry in drug design and evaluation, providing a clear, evidence-based foundation for researchers and drug development professionals.

References

-

Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. RSU Research Portal. [Link]

-

Ribosome Studio. (2022). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

-

Tu, J. C., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B receptor in CGN neuroprotection. ResearchGate. [Link]

-

Gassmann, M., & Bettler, B. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 595-603. [Link]

-

Wikipedia. (n.d.). Phenibut. [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

-

Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 76, 55-83. [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. [Link]

-

Reactome. (n.d.). Activation of GABAB receptors. [Link]

-

Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. Pharmacology Biochemistry and Behavior, 137, 81-87. [Link]

-

MDLinx. (2022). Phenibut exposure in the US has risen: What to know. [Link]

-

ResearchGate. (n.d.). Formal synthesis of (S)‐phenibut. [Link]

-

Heal Behavioral Health. (2023). Exploring Phenibut: History, Mechanisms, Side Effects, and Risks. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

Fülöp, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8496-8500. [Link]

-

Wikipedia. (n.d.). Baclofen. [Link]

-

Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(5), 1021-1030. [Link]

- Google Patents. (n.d.). Method for obtaining phenibut production semi-products.

-

Wikipedia. (n.d.). GABAB receptor. [Link]

Sources

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healtreatmentcenters.com [healtreatmentcenters.com]

- 5. mdlinx.com [mdlinx.com]

- 6. cdn.who.int [cdn.who.int]

- 7. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. science.rsu.lv [science.rsu.lv]

- 12. researchgate.net [researchgate.net]

- 13. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. neurology.org [neurology.org]

- 17. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Less Active Enantiomer

(S)-4-Amino-3-phenylbutanoic acid hydrochloride, the (S)-enantiomer of the well-known nootropic and anxiolytic agent phenibut, presents a unique case study in stereochemistry and pharmacology. While racemic phenibut and its (R)-enantiomer have been the focus of numerous studies for their activity at GABA-B receptors, the (S)-isomer has demonstrated significantly different properties. This guide provides a comprehensive technical overview of this compound, consolidating primary research findings on its synthesis, pharmacology, and analysis to support researchers, scientists, and drug development professionals in their investigations.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 194-195 °C | [1] |

| Optical Rotation | [α]²⁵_D = +6.1 (c = 0.25, H₂O) | [1] |

| Solubility | Soluble in water | General Knowledge |

Stereoselective Synthesis of this compound

The preparation of enantiomerically pure (S)-phenibut hydrochloride is crucial for accurate pharmacological evaluation. An efficient method involves a tandem hydrolysis-decarboxylation of a chiral β-phenyl-γ-lactam intermediate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-β-phenyl-γ-lactam

-

6N Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

To a solution of (S)-β-phenyl-γ-lactam in a suitable reaction vessel, add 6N HCl.

-

Reflux the reaction mixture for a sufficient time to ensure complete hydrolysis and decarboxylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified white solid.[1]

-

Dry the final product under vacuum. The yield for this reaction is reported to be approximately 85%.[1]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

¹H NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC: To determine the enantiomeric purity.

-

Melting Point Analysis: To assess purity.

-

Optical Rotation: To confirm the stereochemistry.

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile: A Tale of Two Enantiomers

The pharmacological activity of phenibut is highly stereoselective, with the (R)-enantiomer being significantly more active at the GABA-B receptor.[2]

GABA Receptor Binding and Functional Activity

Primary research has demonstrated that (S)-phenibut is largely inactive at the GABA-B receptor.[2] In comparative studies, (S)-phenibut did not show significant effects in pharmacological tests for locomotor activity, antidepressant effects, and pain response at doses up to 500 mg/kg.[2][3] This is in stark contrast to the (R)-enantiomer, which is a potent GABA-B agonist.[2]

While the affinity of (S)-phenibut for the GABA-B receptor is very low, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3]

| Enantiomer | GABA-B Receptor Affinity (Ki) | α2-δ VDCC Subunit Affinity (Ki) |

| (R)-phenibut | 92 ± 3 µM[2] | 23 µM[4] |

| (S)-phenibut | >1000 µM[5] | 39 µM[4][5] |

The binding of (S)-phenibut to the α2-δ subunit suggests a potential mechanism of action independent of the GABAergic system, similar to gabapentinoids. However, the in-vivo functional consequences of this binding are not yet fully elucidated.

Sources

An In-Depth Technical Guide to (S)-Phenibut Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that readily crosses the blood-brain barrier due to the presence of a phenyl ring in its structure.[1][2] It is recognized for its anxiolytic and nootropic properties.[3] Phenibut exists as two stereoisomers, (S)-phenibut and (R)-phenibut. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which is a potent agonist at the GABA-B receptor.[4] In contrast, the (S)-enantiomer is reported to be significantly less active.[5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of (S)-phenibut hydrochloride, with a focus on providing practical information for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3S)-4-amino-3-phenylbutanoic acid hydrochloride | [8] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [9] |

| Molecular Weight | 215.68 g/mol | [9] |

| Melting Point | 194-195 °C | [10] |

| Specific Optical Rotation | [α]D²⁵ = +6.1° (c = 0.25, H₂O) | [10] |

| Solubility (of racemate) | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 10 mg/mL | [11] |

Synthesis of (S)-Phenibut Hydrochloride

The enantiomerically pure (S)-phenibut hydrochloride can be synthesized from its corresponding chiral lactam, (S)-β-phenyl-γ-lactam.[10] The synthesis involves a hydrolysis and decarboxylation reaction.

Experimental Protocol: Synthesis of (S)-Phenibut Hydrochloride

-

To a round-bottom flask, add (S)-β-phenyl-γ-lactam (1 equivalent).

-

Add 6N hydrochloric acid (HCl) to the flask.

-

Reflux the reaction mixture for 3.5 hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM), to remove any non-polar impurities.

-

Separate the aqueous layer and concentrate it under reduced pressure to yield (S)-phenibut hydrochloride as a white solid.

-

The reported yield for this reaction is approximately 85%.[10]

Caption: Synthesis workflow for (S)-phenibut hydrochloride.

Analytical Methods for Enantiomeric Purity

The determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the enantiomers of phenibut.

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H[10]

-

Mobile Phase: A mixture of hexane and isopropanol (70:30 v/v) is a suitable starting point.[10] The ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min[10]

-

Detection: UV detection at an appropriate wavelength, for instance, 209 nm, can be used.[11]

-

Sample Preparation: Dissolve the (S)-phenibut hydrochloride sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

Caption: Workflow for chiral HPLC analysis of phenibut.

Pharmacological Profile

The primary pharmacological target of phenibut is the GABA-B receptor.[3] The activity of phenibut is highly stereospecific.

-

(R)-Phenibut: This enantiomer is the more pharmacologically active of the two, acting as a GABA-B receptor agonist.[4] Its binding affinity (Ki) for the GABA-B receptor has been reported as 92 µM.[4]

Caption: Stereoselective binding of phenibut enantiomers to the GABA-B receptor.

Safety and Handling

Conclusion

This technical guide provides essential information on (S)-phenibut hydrochloride for the scientific community. The significant difference in pharmacological activity between the (S) and (R) enantiomers underscores the importance of stereochemistry in drug design and development. The protocols and data presented herein should serve as a valuable resource for researchers working with this compound.

References

-

Liu, H., Yuan, J., Tian, Q., Ji, N. and He, W. (2017) An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]

-

PubChem. Phenibut. [Link]

-

Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 2(5), 346-350. [Link]

-

Wikipedia. Phenibut. [Link]

-

Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. [Link]

-

PubChem. 4-Amino-3-phenylbutyric acid hydrochloride. [Link]

-

Owen, D. R., et al. (2016). The clinical pharmacology of phenibut. Drug and alcohol dependence, 169, 11-16. [Link]

-

Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29. [Link]

-

Shimadzu. 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. [Link]

Sources

- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 2. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenibut (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 7. Phenibut | 1078-21-3 [chemicalbook.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]

- 10. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 11. caymanchem.com [caymanchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (S)-4-Amino-3-phenylbutanoic acid hydrochloride: Stereochemistry, Pharmacology, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Amino-3-phenylbutanoic acid hydrochloride, a specific stereoisomer of the more widely known compound phenibut, represents a molecule of significant interest in neuroscience and pharmacology. Phenibut, developed in the Soviet Union in the 1960s, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring at the β-position, which allows it to cross the blood-brain barrier more readily than GABA itself.[1] While commercially available phenibut is typically a racemic mixture of its (R)- and (S)-enantiomers, research has demonstrated that the pharmacological activity is not equally distributed between the two isomers. This guide provides a comprehensive technical overview of the (S)-enantiomer, focusing on its distinct pharmacological profile, methods for its synthesis and analysis, and its role in the broader context of GABAergic and gabapentinoid research.

Chemical Identity and Synonyms

The nomenclature of this compound can be varied across scientific literature and commercial suppliers. A clear understanding of these synonyms is crucial for accurate literature review and material sourcing.

Systematic Name: this compound

Common Synonyms:

-

(S)-Phenibut HCl

-

Levophenibut (less common, refers to the levorotatory properties of the free amino acid)

-

(-)-Phenibut HCl

-

(L)-(-)-4-Amino-3-phenylbutyric acid hydrochloride[2]

It is critical to distinguish the (S)-enantiomer from the racemic mixture, which is often referred to simply as Phenibut or Fenibut. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-3-phenylbutanoic acid hydrochloride is presented in the table below. It is important to note that some of these properties may vary slightly depending on the specific salt form and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Melting Point | 194–201°C (with decomposition) | [2] |

| Solubility (Hydrochloride Salt) | Water: ModerateDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [4][5] |

| Appearance | White crystalline powder | [2] |

Stereoselective Pharmacology

The pharmacological effects of phenibut are primarily attributed to its interaction with two key targets in the central nervous system: the GABAB receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).[6] Crucially, these interactions are stereoselective, with the (R)- and (S)-enantiomers exhibiting distinct binding affinities and functional activities.

GABAB Receptor Activity

The (R)-enantiomer of phenibut is the primary active component at the GABAB receptor, acting as a full agonist, similar to baclofen.[7][8] In contrast, the (S)-enantiomer is largely inactive at the GABAB receptor.[8] This has been demonstrated in radioligand binding studies, which show a significant difference in binding affinity between the two enantiomers.

| Compound | GABAB Receptor Binding Affinity (Ki, µM) | Reference |

| (R)-Phenibut | 92 ± 3 | [8] |

| (S)-Phenibut | Inactive | [8] |

| Racemic Phenibut | 177 ± 2 | [8] |

| Baclofen | 6.0 ± 1 | [8] |

This dramatic difference in GABAB receptor affinity underscores the importance of stereochemistry in the pharmacological profile of phenibut. The anxiolytic and sedative effects of racemic phenibut are predominantly mediated by the (R)-enantiomer's action at this receptor.

α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

Both the (R)- and (S)-enantiomers of phenibut bind to the α2δ subunit of VDCCs, a target they share with the gabapentinoid drugs gabapentin and pregabalin.[9] Interestingly, the binding affinities of the two enantiomers for the α2δ subunit are comparable.

| Compound | α2δ Subunit Binding Affinity (Ki, µM) | Reference |

| (R)-Phenibut | 23 | [9] |

| (S)-Phenibut | 39 | [9] |

| Gabapentin | 0.05 | [9] |

The binding of (S)-phenibut to the α2δ subunit suggests that it may possess pharmacological activities independent of the GABAB receptor, potentially contributing to analgesic or other gabapentinoid-like effects.[9]

Signaling Pathways

The differential receptor binding of the phenibut enantiomers leads to distinct downstream signaling events. The interaction of (R)-phenibut with the GABAB receptor activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits adenylyl cyclase. In contrast, the binding of both enantiomers to the α2δ subunit of VDCCs is thought to modulate calcium influx, although the precise downstream consequences are still under investigation.

Caption: Differential signaling pathways of (R)- and (S)-phenibut.

Experimental Protocols

For researchers investigating this compound, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and analytical procedures.

In Vitro Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to the GABAB receptor using a competitive binding assay with a radiolabeled antagonist, [³H]CGP54626.[10][11]

Materials:

-

Human GABAB receptor membrane preparation (e.g., from CHO-K1 cells overexpressing the human GABAB(1b,2)-R)

-

[³H]CGP54626 (specific activity ~30-60 Ci/mmol)

-

Test compound: this compound

-

Unlabeled GABA (for determining non-specific binding)

-

Binding Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4

-

96-well microplates

-

Vacuum filtration manifold

-

Glass fiber filters (e.g., GF/C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the binding assay buffer.

-

In a 96-well microplate, add in the following order:

-

Binding assay buffer

-

Test compound or unlabeled GABA (for non-specific binding) or buffer (for total binding)

-

[³H]CGP54626 to a final concentration of 4-5 nM.

-

GABAB receptor membrane preparation.

-

-

The final assay volume should be around 100-250 µL.

-

Incubate the plate at room temperature for 1.5 hours with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three to four times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for GABAB receptor radioligand binding assay.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of (R)- and (S)-phenibut is essential for studying the pharmacology of the individual enantiomers. Chiral HPLC is the most common method for achieving this separation.[12][13]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns.

Mobile Phase and Conditions (Example):

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent such as 2-propanol or ethanol. The exact ratio will need to be optimized for the specific column and system.

-

For basic compounds like phenibut, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at a wavelength where phenibut absorbs (e.g., around 210 nm).

Procedure:

-

Dissolve the racemic phenibut or the sample containing the enantiomers in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers should elute at different retention times. The elution order will depend on the specific chiral stationary phase used.

-

Quantify the individual enantiomers by integrating the peak areas.

Quantification in Biological Matrices by LC-MS/MS

For pharmacokinetic studies, a sensitive and selective method for quantifying (S)-phenibut in biological fluids like plasma is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application.[14][15]

Sample Preparation (Plasma):

-

Protein Precipitation: A common method involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

The supernatant, containing the analyte, is then transferred for analysis.

-

Solid-Phase Extraction (SPE) can also be used for cleaner samples and to concentrate the analyte.

LC-MS/MS Conditions (Example):

-

LC System: A UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for phenibut and an internal standard need to be determined and optimized.

Procedure:

-

Prepare a calibration curve using known concentrations of (S)-phenibut spiked into the same biological matrix.

-

Prepare quality control (QC) samples at different concentrations.

-

Process the unknown samples, calibration standards, and QC samples using the chosen sample preparation method.

-

Inject the processed samples into the LC-MS/MS system.

-

Quantify the concentration of (S)-phenibut in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Enantioselective Synthesis

The preparation of enantiomerically pure (S)-4-Amino-3-phenylbutanoic acid is a key requirement for its detailed pharmacological investigation. Several synthetic strategies have been developed to achieve this.

One common approach involves the resolution of the racemic mixture, for example, by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.[5]

More direct asymmetric syntheses have also been reported. One example involves the use of a chiral auxiliary or a chiral catalyst to introduce the stereocenter in a controlled manner.[16] A general representation of a synthetic route is provided below.

Caption: General schematic for the enantioselective synthesis of (S)-phenibut.

A specific example of an enantioselective synthesis involves the tandem hydrolysis-decarboxylation of a β-phenyl-γ-lactam precursor.[16] The synthesis of this precursor can be achieved through various methods, including those employing enzymatic reactions or chiral catalysts.

Pharmacokinetics

Limited data is available specifically on the pharmacokinetics of the individual enantiomers of phenibut. Most studies have been conducted on the racemic mixture. For racemic phenibut, the plasma half-life in humans has been reported to be approximately 5.3 hours, with about 65% of an oral dose excreted unchanged in the urine.[5] The pharmacokinetics of the (S)-enantiomer may differ from the racemate due to potential differences in absorption, distribution, metabolism, and excretion. Further research is needed to fully characterize the pharmacokinetic profile of this compound.

Conclusion